molecular formula C16H20N2O8S2 B2866818 Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediyldibutanoate CAS No. 98604-88-7

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediyldibutanoate

Cat. No. B2866818
CAS RN: 98604-88-7
M. Wt: 432.46
InChI Key: FCGMACUPMXOQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is a compound with the molecular formula C16H20N2O8S2 . It is also known as Bis-SS-C3-NHS ester . This compound is a double amine linker for antibody-drug-conjugation (ADC) .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that pyrrolidine-2,5-dione derivatives have been studied for their potential as anticonvulsants .


Molecular Structure Analysis

The molecular weight of “Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is 432.5 g/mol . The InChI code is InChI=1S/C16H20N2O8S2/c19-11-5-6-12 (20)17 (11)25-15 (23)3-1-9-27-28-10-2-4-16 (24)26-18-13 (21)7-8-14 (18)22/h1-10H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 432.5 g/mol . It has a topological polar surface area of 178 Ų . The compound has a rotatable bond count of 13 . The exact mass is 432.06610795 g/mol .

Scientific Research Applications

Protein-Protein Interaction Studies

This compound is utilized in the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). It serves as a homobifunctional crosslinker that targets amine groups in proteins, facilitating the identification of interacting protein partners. The crosslinker is membrane-permeable and contains two N-hydroxysuccinimide (NHS) esters, which react with lysine residues in proteins .

Structural Biology

In structural biology, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is used to ‘fix’ protein structures. By crosslinking proteins, researchers can stabilize transient or weak interactions, allowing for the elucidation of complex protein structures that are otherwise difficult to study due to their dynamic nature .

Bioconjugation Techniques

The compound is instrumental in bioconjugation strategies. It enables the conjugation of various biomolecules to proteins, which is a critical step in creating targeted drug delivery systems, diagnostic tools, and in the development of biosensors .

Cell Lysis and Immunoprecipitation

Before cell lysis and immunoprecipitation, this crosslinker is used to chemically crosslink intracellular proteins. This application is particularly important for preserving protein interactions that occur within the cellular environment, which can be crucial for subsequent analysis and understanding of cellular processes .

Surface Immobilization

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate: can be used to immobilize proteins onto amine-coated surfaces. This application is significant in the development of various assays and analytical techniques where a stable protein layer is required on a solid support .

Synthesis of Cleavable Linkers

The compound is also used in the synthesis of cleavable linkers, which are essential components in the design of prodrugs and drug delivery systems. These linkers can be cleaved under specific conditions, releasing the active drug at the desired site of action .

Mechanism of Action

While the specific mechanism of action for this compound was not found in the search results, it is known that some pyrrolidine-2,5-dione derivatives inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid all personal contact, including inhalation, when handling similar compounds . Use in a well-ventilated area is advised .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMACUPMXOQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.